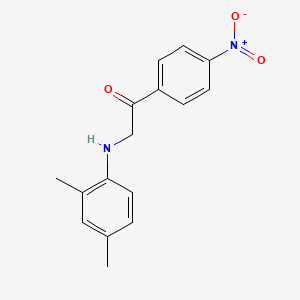
2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features both an aniline derivative and a nitrophenyl group, making it a molecule of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 2,4-dimethylaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by reduction and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles like hydroxide ions are often employed.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry
In chemistry, 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its aromatic structure could interact with biological receptors or enzymes.
Industry
In industry, this compound might be used in the production of dyes, pigments, or other materials requiring specific aromatic ketones.
作用机制
The mechanism by which 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylanilino)-1-phenylethan-1-one: Lacks the nitro group, potentially altering its reactivity and applications.
2-(2,4-Dimethylanilino)-1-(4-methylphenyl)ethan-1-one: Features a methyl group instead of a nitro group, affecting its chemical properties.
属性
CAS 编号 |
54583-49-2 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
2-(2,4-dimethylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-8-15(12(2)9-11)17-10-16(19)13-4-6-14(7-5-13)18(20)21/h3-9,17H,10H2,1-2H3 |
InChI 键 |
WMAITLKGJFAQSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


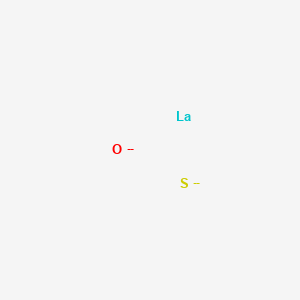

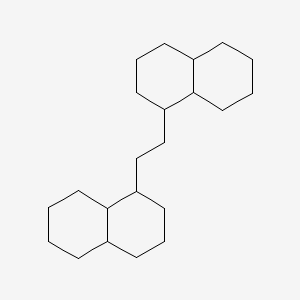
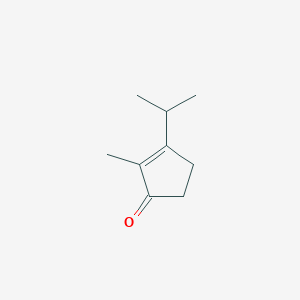
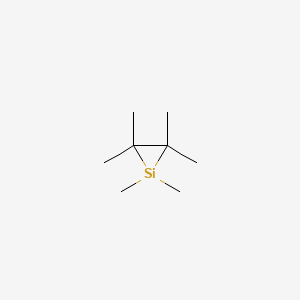
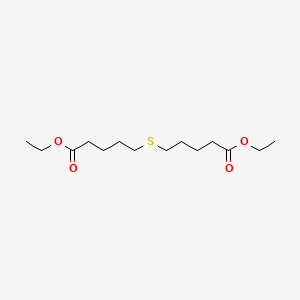
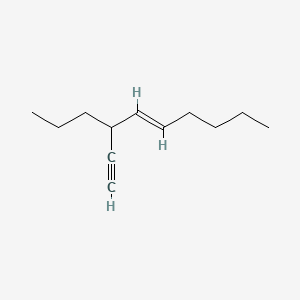
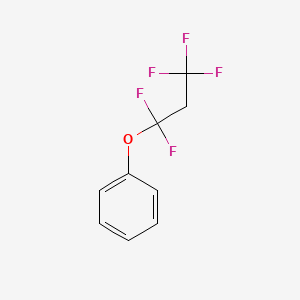

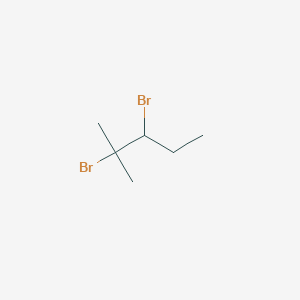
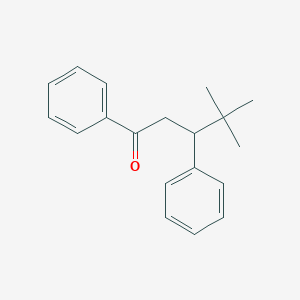

![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

